![molecular formula C12H11ClN4S B2534421 4-chloro-2-(methylsulfanyl)-6-[(E)-2-(phenylmethylidene)hydrazin-1-yl]pyrimidine CAS No. 339017-98-0](/img/structure/B2534421.png)
4-chloro-2-(methylsulfanyl)-6-[(E)-2-(phenylmethylidene)hydrazin-1-yl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Chloro-2-(methylsulfanyl)-6-[(E)-2-(phenylmethylidene)hydrazin-1-yl]pyrimidine, commonly referred to as 4-CPMH, is a small molecule with a wide range of applications in scientific research. It has been used in various experiments to study the biochemical and physiological effects of compounds, as well as to investigate the mechanism of action of drugs. 4-CPMH has also been used in drug synthesis and other laboratory experiments.
Scientific Research Applications
Optoelectronic Material Development
Pyrimidine derivatives have shown significant promise in the development of optoelectronic materials. Research highlights the incorporation of pyrimidine and quinazoline fragments into π-extended conjugated systems, which are valuable for creating novel optoelectronic materials. These derivatives are used in the synthesis of materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs, as well as in nonlinear optical materials and colorimetric pH sensors (Lipunova et al., 2018).
Medicinal and Pharmaceutical Industries
The pyranopyrimidine core, closely related to pyrimidine derivatives, is a key precursor for the medicinal and pharmaceutical industries. Its structural versatility allows for a broad range of synthetic applications and bioavailability. Recent investigations have focused on the application of hybrid catalysts for the synthesis of pyranopyrimidine scaffolds, highlighting the compound's critical role in developing lead molecules for future drug discovery (Parmar et al., 2023).
Anticancer Research
Pyrimidine derivatives have been extensively studied for their anticancer properties. These compounds, through various mechanisms, exhibit the potential to interact with different enzymes, targets, and receptors, making them valuable in anticancer research. The structure-activity relationships of pyrimidine derivatives provide insights into the synthesis of novel analogs with enhanced anti-inflammatory activities and minimum toxicity (Rashid et al., 2021).
Anti-Inflammatory and Analgesic Activities
Substituted tetrahydropyrimidine derivatives, a category of pyrimidine derivatives, have shown significant in vitro anti-inflammatory activity. These compounds have been characterized for their potential to serve as leads for anti-inflammatory activity, underscoring the necessity of further investigation to understand their anti-inflammatory potential fully (Gondkar et al., 2013).
Optical Sensors
Biologically significant pyrimidine appended optical sensors have been recognized for their exquisite sensing materials and a range of biological and medicinal applications. The ability of pyrimidine derivatives to form both coordination and hydrogen bonds makes them suitable as sensing probes, demonstrating the versatility of pyrimidine in the development of optical sensors (Jindal & Kaur, 2021).
properties
IUPAC Name |
N-[(E)-benzylideneamino]-6-chloro-2-methylsulfanylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4S/c1-18-12-15-10(13)7-11(16-12)17-14-8-9-5-3-2-4-6-9/h2-8H,1H3,(H,15,16,17)/b14-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXJSPGMKCOUMG-RIYZIHGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)Cl)NN=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NC(=CC(=N1)Cl)N/N=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.